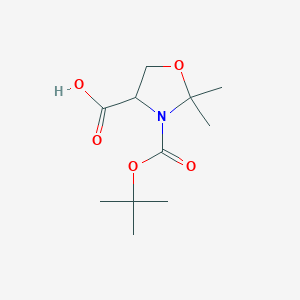

3-(Tert-butoxycarbonyl)-2,2-dimethyl-1,3-oxazolidine-4-carboxylic acid

Description

3-(Tert-butoxycarbonyl)-2,2-dimethyl-1,3-oxazolidine-4-carboxylic acid is a chiral oxazolidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group and a carboxylic acid moiety at position 3. The Boc group enhances steric protection and stability during synthetic processes, particularly in peptide chemistry . Its rigid oxazolidine ring (a five-membered ring containing oxygen and nitrogen) distinguishes it from related heterocyclic compounds. Applications include its use as a chiral auxiliary in asymmetric synthesis and in pharmaceutical intermediates, as evidenced by its inclusion in deodorant compositions (31.4% efficacy in EX18) .

Properties

IUPAC Name |

2,2-dimethyl-3-[(2-methylpropan-2-yl)oxycarbonyl]-1,3-oxazolidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO5/c1-10(2,3)17-9(15)12-7(8(13)14)6-16-11(12,4)5/h7H,6H2,1-5H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUYBSTJQGVZMSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(N(C(CO1)C(=O)O)C(=O)OC(C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Tert-butoxycarbonyl)-2,2-dimethyl-1,3-oxazolidine-4-carboxylic acid typically involves the reaction of 2,2-dimethyl-1,3-oxazolidine-4-carboxylic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the Boc group .

Industrial Production Methods

In industrial settings, the synthesis can be scaled up using flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(Tert-butoxycarbonyl)-2,2-dimethyl-1,3-oxazolidine-4-carboxylic acid undergoes various types of reactions, including:

Substitution Reactions: The Boc group can be substituted under acidic conditions, typically using trifluoroacetic acid (TFA) or hydrochloric acid (HCl).

Deprotection Reactions: The Boc group can be removed to reveal the free amine, which can then participate in further reactions.

Common Reagents and Conditions

Trifluoroacetic Acid (TFA): Used for the removal of the Boc group under mild conditions.

Hydrochloric Acid (HCl): Another reagent for Boc deprotection, often used in organic solvents like ethyl acetate.

Major Products Formed

Scientific Research Applications

Pharmaceutical Development

This compound serves as a crucial intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders. Its unique oxazolidine structure enhances its reactivity and stability, making it an excellent candidate for drug formulation. Researchers have utilized it to develop drugs that exhibit improved efficacy and reduced side effects in treating conditions like Alzheimer's disease and other neurodegenerative disorders .

Peptide Synthesis

In the realm of peptide synthesis, 3-(tert-butoxycarbonyl)-2,2-dimethyl-1,3-oxazolidine-4-carboxylic acid is employed in solid-phase synthesis techniques. The compound enhances the efficiency and yield of peptide production, which is essential for generating therapeutic proteins. Its ability to act as a protecting group allows for selective reactions during the synthesis process, leading to higher purity and better yields of desired products .

Asymmetric Synthesis

The compound acts as a chiral auxiliary in asymmetric synthesis, facilitating the production of enantiomerically pure compounds. This characteristic is vital in drug formulation since the efficacy of many pharmaceuticals is highly dependent on their stereochemistry. By enabling chemists to achieve specific stereochemical outcomes, this compound plays a pivotal role in the development of effective chiral drugs .

Research in Organic Chemistry

Researchers utilize this compound as a versatile framework for exploring new synthetic pathways and methodologies. Its structural properties allow chemists to investigate novel reactions and develop innovative compounds that could lead to advancements in various chemical applications. This exploration contributes significantly to the field of organic chemistry by expanding the toolbox available for synthetic chemists .

Bioconjugation Techniques

In bioconjugation strategies, this compound facilitates the attachment of biomolecules to surfaces or other molecules. This application is crucial in diagnostics and therapeutics where specific interactions between biomolecules are necessary for effective treatment outcomes. The ability of this compound to serve as a linker or spacer enhances its utility in creating complex biomolecular constructs used in targeted drug delivery systems .

Mechanism of Action

The mechanism of action of 3-(Tert-butoxycarbonyl)-2,2-dimethyl-1,3-oxazolidine-4-carboxylic acid involves the formation of a stable carbamate linkage with the amine group. The Boc group is introduced via nucleophilic addition-elimination reactions, forming a tetrahedral intermediate. The removal of the Boc group involves protonation of the carbonyl oxygen, leading to the formation of a tert-butyl carbocation, which is then eliminated .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Heterocyclic Core Variations

(a) Oxazolidine vs. Thiazolidine Derivatives

- 3-(tert-Butoxycarbonyl)-2-(4-chlorophenyl)-1,3-thiazolidine-4-carboxylic acid (CAS 477721-87-2): Structural Difference: Replaces the oxazolidine oxygen with sulfur, forming a thiazolidine ring. Thiazolidine derivatives exhibit antimicrobial and antitumor properties . Molecular Weight: 343.83 g/mol (C15H18ClNO4S) vs. 305.37 g/mol for the oxazolidine analog .

| Compound Type | Heteroatom | Biological Activity | Molecular Weight (g/mol) |

|---|---|---|---|

| Oxazolidine (Target) | O, N | Deodorant applications | ~305.37 |

| Thiazolidine (CAS 477721-87-2) | S, N | Antimicrobial, antitumor | 343.83 |

(b) Piperidine Derivatives

- (3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid (CAS 652971-20-5):

Functional Group Modifications

(a) Carboxylic Acid vs. Ester/Formyl Derivatives

- (R)-tert-Butyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate (CAS 102308-32-7):

(b) Boc-Protected Glycine Conjugates

Crystallographic Data

- Oxazolidine Derivatives : Exhibit intermolecular O–H···O hydrogen bonding, influencing crystallinity and stability .

Biological Activity

3-(Tert-butoxycarbonyl)-2,2-dimethyl-1,3-oxazolidine-4-carboxylic acid (commonly referred to as Boc-DMA) is a compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of Boc-DMA, including its pharmacological effects, mechanisms of action, and relevant case studies.

Boc-DMA has the following chemical structure and properties:

- IUPAC Name: (4S)-3-(tert-Butoxycarbonyl)-2,2-dimethyl-1,3-oxazolidine-4-carboxylic acid

- Molecular Formula: C11H19NO5

- Molecular Weight: 229.28 g/mol

- CAS Number: 6932187

Biological Activity

The biological activity of Boc-DMA has been investigated in various contexts, including its potential as an anti-cancer agent and its role in inhibiting specific enzymes.

Enzyme Inhibition

Boc-DMA has shown promise in inhibiting cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes and cancer progression. Studies indicate that compounds with similar oxazolidine structures exhibit selective inhibition of COX-2 over COX-1, suggesting a favorable therapeutic profile for reducing inflammation with minimal gastrointestinal side effects .

Anti-Cancer Properties

Recent research has highlighted the cytotoxic effects of Boc-DMA against various cancer cell lines. For instance:

- Cell Lines Tested: A549 (lung carcinoma), MCF-7 (breast cancer), and LoVo (colon carcinoma).

- Findings: Boc-DMA exhibited significant cytotoxicity comparable to standard chemotherapeutic agents like meloxicam and piroxicam. The compound's mechanism appears to involve the induction of apoptosis in cancer cells through the activation of caspase pathways .

The proposed mechanism by which Boc-DMA exerts its biological effects includes:

- Inhibition of COX Enzymes: By selectively inhibiting COX-2, Boc-DMA may reduce prostaglandin synthesis, leading to decreased inflammation and tumor growth.

- Induction of Apoptosis: The compound may trigger apoptotic pathways in cancer cells, leading to cell death. This is supported by evidence showing increased levels of active caspases in treated cells .

Case Studies

Several studies have documented the biological activities of Boc-DMA:

Q & A

Q. Purity Validation :

- HPLC : Use reverse-phase HPLC with UV detection (λ = 210–254 nm) to assess purity.

- NMR Spectroscopy : Confirm structural integrity via <sup>1</sup>H and <sup>13</sup>C NMR, focusing on BOC methyl signals (δ ~1.4 ppm) and oxazolidine ring protons (δ 3.5–4.5 ppm) .

How can X-ray crystallography resolve the stereochemical configuration of this compound?

Advanced (Structural Analysis)

Single-crystal X-ray diffraction is the gold standard for determining absolute stereochemistry. Key steps:

- Crystallization : Grow crystals via slow evaporation in solvents like ethyl acetate/hexane.

- Data Collection : Use a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) to measure bond lengths, angles, and torsion angles.

- Hydrogen Bond Analysis : Identify intermolecular interactions (e.g., O–H⋯O bonds) that stabilize the crystal lattice .

Q. Advanced (Stability Studies)

- Chiral HPLC : Monitor enantiomeric excess (ee) using a chiral stationary phase (e.g., Chiralpak AD-H) and polarimetric detection.

- Circular Dichroism (CD) : Track changes in Cotton effects to assess conformational shifts.

- Kinetic Studies : Measure ring-opening rates in acidic/basic buffers via UV-Vis spectroscopy .

How does the BOC group influence the compound’s reactivity in peptide coupling reactions?

Basic (Protecting Group Strategy)

The BOC group:

- Stability : Resists nucleophiles and bases but is cleaved under acidic conditions (e.g., TFA).

- Steric Effects : The tert-butyl moiety hinders undesired side reactions at the amine.

- Applications : Enables selective peptide bond formation without deprotecting intermediate steps .

How can researchers design experiments to evaluate potential antimicrobial activity of this compound?

Q. Advanced (Bioactivity Studies)

- MIC Assays : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution.

- Cytotoxicity Screening : Use mammalian cell lines (e.g., HEK-293) to assess selectivity.

- SAR Studies : Synthesize analogs (e.g., varying substituents on the oxazolidine ring) to correlate structure with activity .

What role do hydrogen-bonding interactions play in the compound’s solubility and reactivity?

Q. Advanced (Physicochemical Properties)

- Solubility : Intermolecular O–H⋯O bonds enhance solubility in polar aprotic solvents (e.g., DMSO).

- Reactivity : Hydrogen bonding stabilizes transition states in nucleophilic acyl substitution reactions.

- Validation : IR spectroscopy (stretching modes at 3200–3500 cm⁻¹) and computational DFT analysis .

How can computational methods predict the compound’s interaction with biological targets?

Q. Advanced (Computational Chemistry)

- Docking Studies : Use AutoDock Vina to model binding to bacterial ribosomes (common target for oxazolidinones).

- MD Simulations : Simulate ligand-protein stability over 100 ns to assess binding affinity.

- DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .

How should researchers address contradictions in reported biological activity data for this compound?

Q. Advanced (Data Analysis)

- Dose-Response Curves : Confirm activity across multiple concentrations (e.g., 0.1–100 µM).

- Structural Verification : Re-analyze compound purity and stereochemistry to rule out batch variability.

- Meta-Analysis : Compare data with structurally similar analogs (e.g., thiazolidine derivatives) .

What analytical techniques are recommended for studying the compound’s degradation under thermal stress?

Q. Basic (Stability Testing)

- TGA/DSC : Measure decomposition temperature and enthalpy changes.

- LC-MS : Identify degradation products (e.g., BOC cleavage fragments).

- Accelerated Stability Studies : Store at 40°C/75% RH for 4 weeks and monitor purity .

How can derivatives of this compound be synthesized for structure-activity relationship (SAR) studies?

Q. Advanced (Derivatization)

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.